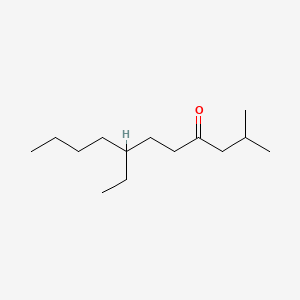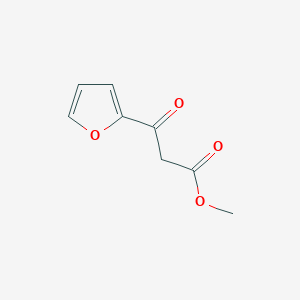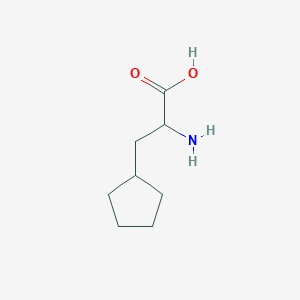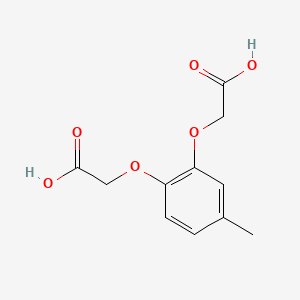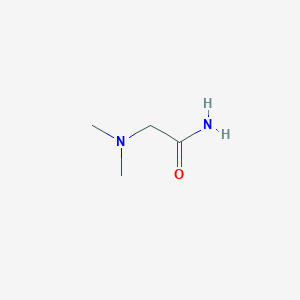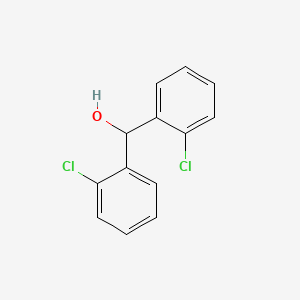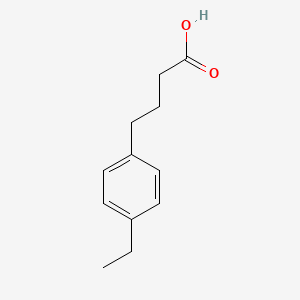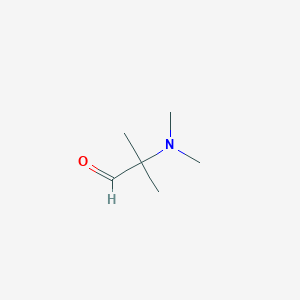
2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 2,5-Difluorobenzoyl-1,3-dioxolan-2-ylthiophene, is a fluorinated thiophene derivative that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis, materials science, and pharmaceuticals. This compound is a highly versatile building block for many organic molecules, and its unique properties make it an attractive choice for a variety of applications. In
Applications De Recherche Scientifique
Synthesis and Characterization of Thiophene Derivatives
Thiophene derivatives have been synthesized and characterized for various applications. For instance, the synthesis of thiophene derivatives has been explored to understand the mechanisms involved in generating complex organic structures, such as in the work by Pozo et al. (2021), where they studied ketocarbene versus hetaryne intermediates from thiophene derivatives for potential applications in organic synthesis (Pozo et al., 2021).
Applications in Electrochromic Devices
Thiophene derivatives have been utilized in the development of electrochromic devices. Hu et al. (2019) designed and synthesized novel asymmetric structure monomers based on carbazole-EDOT and dithienylpyrrole derivatives, demonstrating potential applications in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).
Organic Electronics and Polymer Synthesis
The photoinduced electron transfer reactions of highly conjugated thiophene derivatives have been studied for their applications in initiating cationic polymerization and conjugated polymer formation, as reported by Aydoğan et al. (2012). These findings highlight the potential of thiophene derivatives in the development of advanced materials for organic electronics (Aydoğan et al., 2012).
Luminescent Materials and Solar Cells
Thiophene derivatives have also been explored for their luminescent properties and applications in solar cells. The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes by Coelho et al. (2015) showcase the potential of these materials in developing luminescent materials and their use in solar cells (Coelho et al., 2015).
Fluorene-based Polymers for Electro-Optical Applications
Palai et al. (2014) synthesized fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles, such as thiophene derivatives, for electro-optical applications. These materials demonstrate significant promise in the field of polymer light-emitting diodes (LEDs) and organic electronics, highlighting the versatility of thiophene derivatives in advanced material science (Palai et al., 2014).
Propriétés
IUPAC Name |
(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRJPKCOJJNVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641963 |
Source


|
| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-78-4 |
Source


|
| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


